molecular formula C15H25NO5 B13654646 4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate

4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate

Cat. No.: B13654646
M. Wt: 299.36 g/mol
InChI Key: RLBZVNJGAHTMMY-UHFFFAOYSA-N
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Description

(4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a complex organic compound characterized by its unique hexahydrocyclopenta[b][1,4]oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b][1,4]oxazine ring system and the introduction of the tert-butyl and ethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4aS,6R,7aS)-4-tert-Butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate stands out due to its specific tert-butyl and ethyl substitutions, which confer unique chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

4-O-tert-butyl 6-O-ethyl 3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBZVNJGAHTMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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